N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide
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Overview
Description
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorophenyl group and a propanamide moiety, making it a unique and interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide typically involves the reaction of 4-fluorophenylhydrazine with carbon disulfide and an appropriate amine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide
- N-(4-fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide is unique due to its specific structural features, such as the presence of the thiadiazole ring and the fluorophenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H10FN3OS |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]propanamide |
InChI |
InChI=1S/C11H10FN3OS/c1-2-9(16)13-11-14-10(15-17-11)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,14,15,16) |
InChI Key |
DUNGTHQXFZPURR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC(=NS1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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